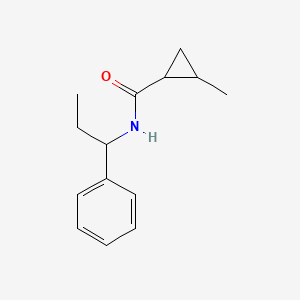![molecular formula C23H15N5O5S B5362165 (6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362165.png)
(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound It features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction is often catalyzed by transition metals such as cobalt, nickel, iridium, or rhodium, in the presence of chiral ligands to achieve high chemo- and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the [2+2+2] cycloaddition reaction for large-scale synthesis. This would include selecting appropriate catalysts, ligands, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metals (e.g., cobalt, nickel, iridium, rhodium) with chiral ligands for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to nuclear receptors, leading to changes in gene expression and subsequent biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Methyl 4-aminobenzoate: This compound is structurally similar due to the presence of an aromatic ring and functional groups.
Uniqueness
(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a thiadiazolo[3,2-a]pyrimidin-7-one core with a furan ring and nitrophenyl group sets it apart from simpler aromatic compounds.
Properties
IUPAC Name |
(6Z)-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O5S/c24-21-18(12-17-10-11-19(33-17)14-6-8-15(9-7-14)28(30)31)22(29)25-23-27(21)26-20(34-23)13-32-16-4-2-1-3-5-16/h1-12,24H,13H2/b18-12-,24-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAJCKPRZJZIGW-YIFJCWOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/C(=O)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-{4-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethoxy]phenyl}methanesulfonamide](/img/structure/B5362082.png)
![ETHYL (4Z)-4-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-1-(2-METHYLPROPYL)-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5362091.png)
![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5362099.png)
![6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5362107.png)
![4-CHLORO-N-[(1E)-1-(FURAN-2-YL)-3-OXO-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PROP-1-EN-2-YL]BENZAMIDE](/img/structure/B5362112.png)
![methyl 2-(4-hydroxybenzylidene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5362119.png)
methanone](/img/structure/B5362158.png)
![N-(4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362169.png)
![N-(3-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362176.png)
![5-propyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5362178.png)
![4-butoxy-N-[(E)-3-(4-methoxyanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5362183.png)
![2-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362191.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)

